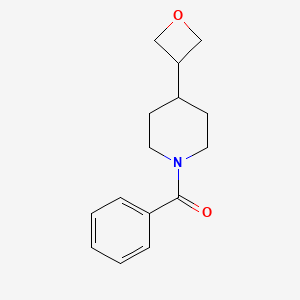![molecular formula C9H17Cl2N3 B13465596 N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride CAS No. 2866335-81-9](/img/structure/B13465596.png)
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and a cyclobutanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the cyclobutanamine moiety: The methylated pyrazole is reacted with cyclobutanamine under basic conditions to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclobutanamine moiety.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole or cyclobutanamine derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclobutanamine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure with different substitution pattern.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: Another pyrazole derivative with different functional groups.
Uniqueness
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is unique due to its combination of a pyrazole ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
2866335-81-9 |
|---|---|
Formule moléculaire |
C9H17Cl2N3 |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
N-[(2-methylpyrazol-3-yl)methyl]cyclobutanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-6-11-12)7-10-8-3-2-4-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H |
Clé InChI |
KRMCSRIMIYSODQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNC2CCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
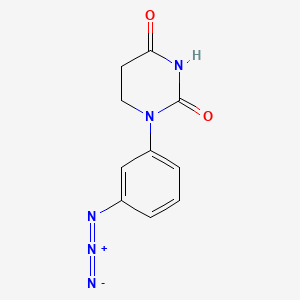
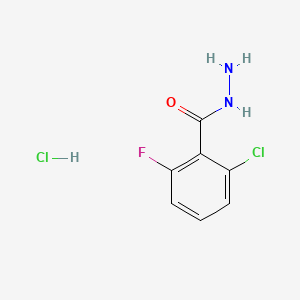
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
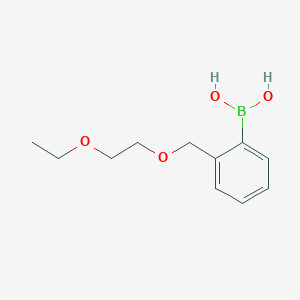
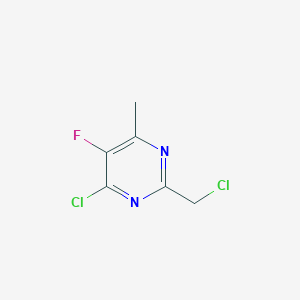
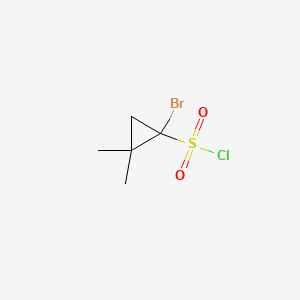
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
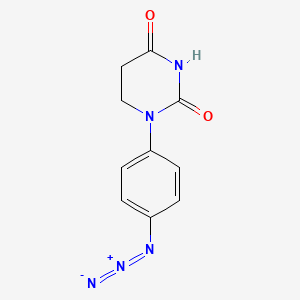
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
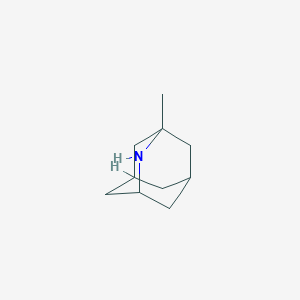
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
